

Technical Guide: Certificate of Analysis for O-Benzyl Psilocin-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: O-Benzyl Psilocin-d4

Cat. No.: B15295485

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and experimental protocols typically associated with a Certificate of Analysis for **O-Benzyl Psilocin-d4**. This document is intended to serve as a detailed reference for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

O-Benzyl Psilocin-d4 is the deuterium-labeled version of O-Benzyl Psilocin, a derivative of the naturally occurring psychedelic compound psilocin.^[1] The incorporation of deuterium atoms makes it a valuable internal standard for quantitative analysis of psilocin and its analogs by mass spectrometry.^[2]

Compound Identification

Property	Value
Compound Name	O-Benzyl Psilocin-d4
IUPAC Name	2-(4-(Benzyloxy)-1H-indol-3-yl)-N,N-dimethylethan-1,1,2,2-d4-amine
CAS Number	1246816-52-3
Unlabeled CAS	28383-23-5
Molecular Formula	C19H18D4N2O
Molecular Weight	298.42 g/mol [2]
Chemical Structure	See Figure 1

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Figure 1. Chemical structure of **O-Benzyl Psilocin-d4**.

Analytical Data

The following tables summarize the typical analytical data for a batch of **O-Benzyl Psilocin-d4**.

Table 1: Physical and Chemical Properties

Parameter	Specification	Result
Appearance	White to off-white solid	Conforms
Solubility	Soluble in DMSO, Methanol	Conforms
Melting Point	Not Determined	Not Determined

Table 2: Purity and Identity

Analytical Test	Method	Specification	Result
Purity by HPLC	High-Performance Liquid Chromatography	$\geq 98.0\%$	99.5%
Identity by ^1H NMR	Proton Nuclear Magnetic Resonance	Conforms to structure	Conforms
Identity by MS	Mass Spectrometry	Conforms to structure	Conforms
Isotopic Purity	Mass Spectrometry	$\geq 99\%$ Deuterated forms (d1-d4)	Conforms

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

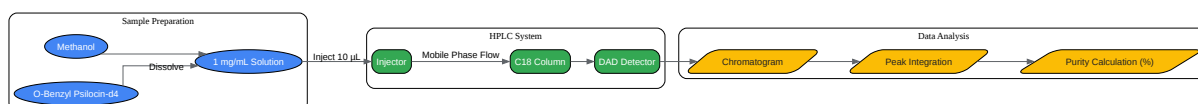
High-Performance Liquid Chromatography with UV detection is a standard method for assessing the purity of pharmaceutical compounds.

- Instrumentation: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient:

Time (min)	% B
0	10
15	90
20	90
21	10

| 25 | 10 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 µL.
- Sample Preparation: The sample is dissolved in methanol to a final concentration of 1 mg/mL.

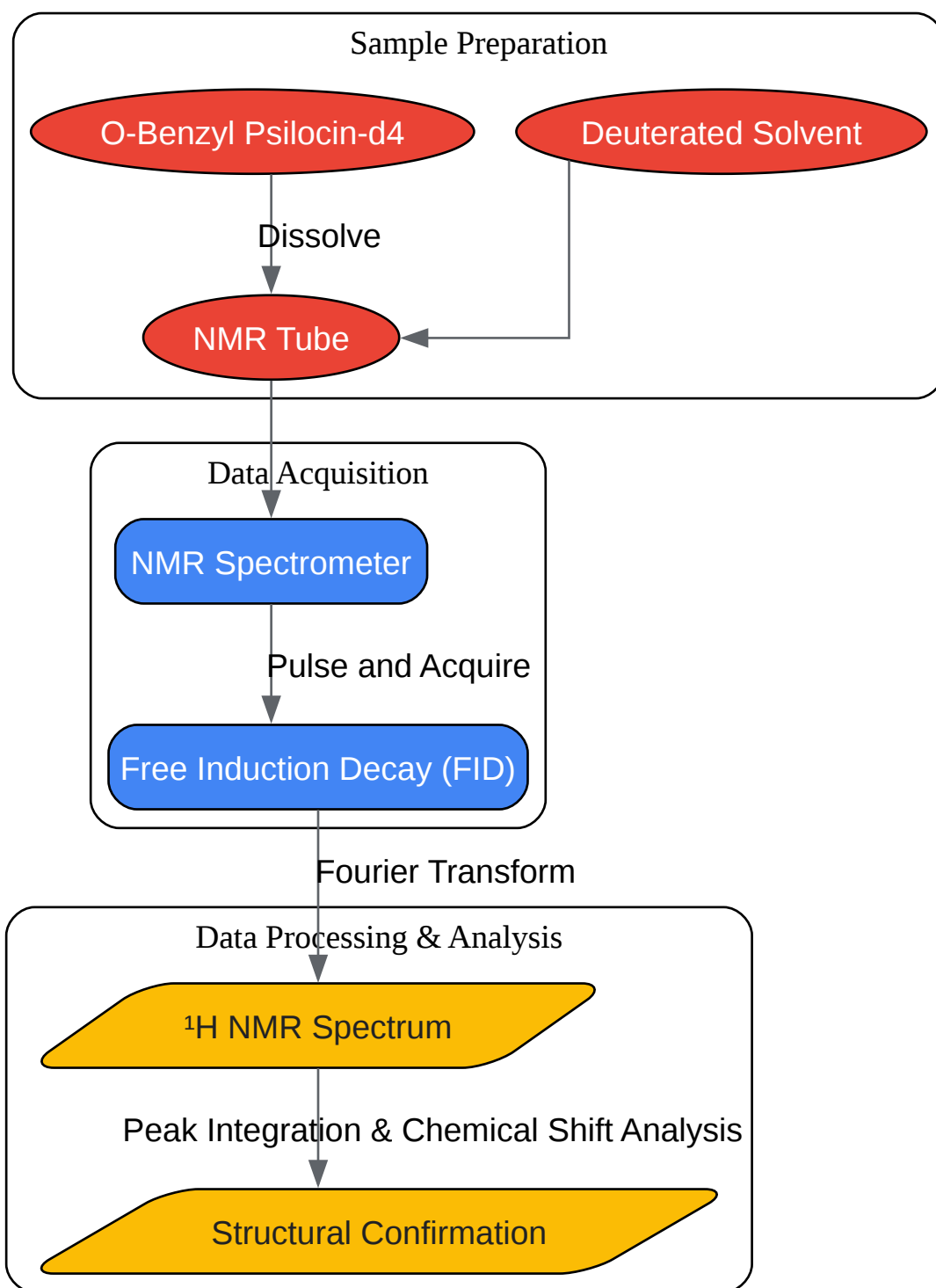


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HPLC Purity Analysis Workflow

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is used to confirm the chemical structure of the compound.

- Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
- Solvent: Deuterated chloroform (CDCl_3) or Deuterated methanol (CD_3OD).
- Frequency: 400 MHz.
- Temperature: 25 °C.
- Data Acquisition: Standard proton experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Data Processing: Fourier transformation, phase correction, and baseline correction.
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

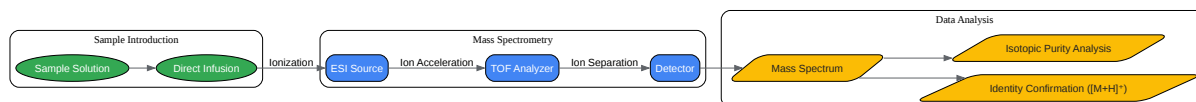


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NMR Spectroscopy Workflow for Structural Confirmation

Mass spectrometry provides information about the molecular weight and isotopic distribution of the compound.

- Instrumentation: Agilent 6530 Q-TOF LC/MS or equivalent.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Analyzer: Time-of-Flight (TOF).
- Sample Introduction: Direct infusion or via an HPLC system.
- Data Acquisition: Full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
- Data Analysis: The mass spectrum is analyzed for the presence of the protonated molecular ion $[M+H]^+$ and to confirm the isotopic pattern consistent with the presence of four deuterium atoms.



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Mass Spectrometry Workflow for Identity and Isotopic Purity

Storage and Handling

- Storage: Store at -20°C for long-term stability. Protect from light and moisture.
- Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

This technical guide provides a representative Certificate of Analysis for **O-Benzyl Psilocin-d4**. The specific values and results may vary between batches and suppliers. Researchers should always refer to the Certificate of Analysis provided with the specific lot of material they are using.

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References

- 1. musechem.com [musechem.com]
- 2. medchemexpress.com [medchemexpress.com]
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Email: info@benchchem.com